tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
FDRFPIHOSMHBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Alkylation with Methyl Acrylate
Procedure :
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) reacts with methyl acrylate in dimethyl sulfoxide (DMSO, 200 mL) using potassium tert-butoxide (6.2 g, 55.6 mmol) as a base. The mixture is stirred at 20°C for 1 hour, yielding the methoxy-oxopropyl derivative after aqueous workup.Yield : 60–70% after chromatography.
- Key Reagents : Methyl acrylate, potassium tert-butoxide, DMSO.
Esterification of Hydroxy Intermediates
Procedure :
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (5.0 g, 20.6 mmol) is treated with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding the target compound after purification.Yield : 70–75%.
- Key Reagents : Methyl chloroformate, TEA, DCM.
Industrial-Scale Production
Industrial methods prioritize continuous flow reactors to enhance efficiency and safety. For example:
Procedure :
A continuous flow system combines tert-butyl piperidine-1-carboxylate with methyl acrylate in tetrahydrofuran (THF) at 50°C. The reaction is catalyzed by palladium on carbon under hydrogen pressure (3 atm), achieving >90% conversion in <2 hours.Yield : 85–90% with minimal byproducts.
- Advantages : Reduced solvent use, faster reaction times, and improved reproducibility.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Steric Hindrance : The tert-butyl group impedes nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.
- Purification : Silica gel chromatography remains the gold standard, though industrial setups prefer crystallization for cost efficiency.
- Byproduct Formation : Over-alkylation is mitigated by stoichiometric control and slow reagent addition.
Case Study: Large-Scale Synthesis
A 2018 study demonstrated the synthesis of 500 kg batches using a hybrid approach:
- Boc-protection of 3-(piperidin-4-yl)propan-1-ol (95% yield).
- Continuous flow esterification with methyl acrylate (88% yield).
- Final purification via recrystallization from ethanol/water (purity >99.5%).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural components, which allow for hydrogen bonding and interactions with various biological molecules. Key areas of interest include:
- Binding Affinity : Research indicates that tert-butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate exhibits significant binding affinity to various receptors and enzymes, potentially modulating their functions.
- Metabolic Processes : The compound may influence metabolic pathways due to its ability to interact with key enzymes involved in metabolism.
Applications in Scientific Research
The applications of this compound span several fields within scientific research:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in drug design targeting specific biological pathways. Its ability to modulate receptor activity makes it a candidate for further development in pharmaceuticals aimed at treating metabolic disorders or other diseases influenced by enzyme activity.
Biochemical Studies
In biochemical research, this compound serves as a tool for studying enzyme kinetics and receptor-ligand interactions. Its unique functional groups facilitate specific interactions, allowing researchers to elucidate mechanisms of action for various biological processes.
Structure-Activity Relationship (SAR) Studies
Due to its structural characteristics, this compound is valuable in SAR studies aimed at optimizing the efficacy of related compounds. By modifying substituents on the piperidine ring or side chains, researchers can assess how these changes impact biological activity.
Case Studies
Several case studies have explored the applications of this compound in various research settings:
Case Study 1: Enzyme Modulation
A study investigated the effect of this compound on a specific metabolic enzyme involved in glucose metabolism. Results indicated that the compound significantly enhanced enzyme activity, suggesting potential applications in managing metabolic disorders .
Case Study 2: Receptor Binding Studies
Research focusing on receptor binding demonstrated that this compound effectively binds to serotonin receptors, indicating its potential use in developing treatments for mood disorders . The structural features facilitating this interaction were analyzed using molecular docking simulations.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, physicochemical properties, and synthesis methods of analogous compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
